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Compound of Interest

Compound Name: VTP-27999

Cat. No.: B1256342 Get Quote

VTP-27999 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the pharmacokinetic properties of VTP-
27999, focusing on its half-life and the optimization of its dosing frequency.

Frequently Asked Questions (FAQs)
Q1: What is the established terminal half-life of VTP-27999 in humans?

A1: In a clinical study involving salt-depleted healthy volunteers, VTP-27999 demonstrated a

terminal half-life of 24 to 30 hours.[1][2] This was observed across a range of once-daily oral

doses from 75 mg to 600 mg administered for 10 days.[1][2]

Q2: How was the half-life of VTP-27999 determined?

A2: The half-life was determined in a multiple ascending dose study. Healthy volunteers were

administered once-daily doses of VTP-27999. Plasma concentrations of the drug were

measured at various time points after administration to characterize its absorption, distribution,

and elimination phases. The terminal half-life was calculated from the elimination phase of the

plasma concentration-time curve.

Q3: What is the recommended dosing frequency for VTP-27999?
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A3: The long terminal half-life of 24 to 30 hours supports a once-daily dosing regimen for VTP-
27999.[1] Clinical studies have utilized a once-daily administration schedule.[1][2][3]

Q4: How quickly does VTP-27999 reach maximum plasma concentration (Cmax)?

A4: VTP-27999 is rapidly absorbed following oral administration, with Cmax typically observed

between 1 to 4 hours after dosing.[1][2]

Q5: What is the mechanism of action of VTP-27999?

A5: VTP-27999 is a potent and selective direct renin inhibitor.[4][5][6] It competitively binds to

the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This is

the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), and its inhibition

leads to reduced levels of angiotensin II and aldosterone.[4][6]

Data Presentation
Table 1: Pharmacokinetic Parameters of VTP-27999 in Healthy, Salt-Depleted Volunteers

Parameter Value Doses Studied Study Duration Population

Terminal Half-life

(t½)

24 - 30 hours[1]

[2]

75, 150, 300,

600 mg[1][2]
10 days

Healthy, Salt-

Depleted

Volunteers

Time to Cmax 1 - 4 hours[1][2]
75, 150, 300,

600 mg[1][2]
10 days

Healthy, Salt-

Depleted

Volunteers

Dosing

Frequency

Once Daily[1][2]

[3]

75, 150, 300,

600 mg[1][2]
10 days

Healthy, Salt-

Depleted

Volunteers

Route of

Administration
Oral

75, 150, 300,

600 mg[1][2]
10 days

Healthy, Salt-

Depleted

Volunteers

Experimental Protocols
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Protocol: Determination of VTP-27999 Half-Life in a Multiple Ascending Dose Study

Subject Recruitment: Enroll a cohort of healthy, salt-depleted volunteers. Salt depletion is

often used in studies of renin inhibitors to activate the RAAS.

Study Design: Employ a placebo-controlled, multiple ascending dose design. Divide subjects

into cohorts, with each cohort receiving a specific once-daily oral dose of VTP-27999 (e.g.,

75 mg, 150 mg, 300 mg, 600 mg) or a placebo for a defined period (e.g., 10 days).

Blood Sampling: Collect blood samples at pre-defined time points before and after drug

administration. A typical schedule would include a pre-dose sample, followed by multiple

samples over the 24-hour dosing interval (e.g., at 1, 2, 4, 6, 8, 12, and 24 hours post-dose)

on day 1 and at steady state (e.g., day 10).

Plasma Analysis: Process the blood samples to separate plasma. Analyze the plasma

samples using a validated analytical method, such as liquid chromatography-tandem mass

spectrometry (LC-MS/MS), to determine the concentration of VTP-27999.

Pharmacokinetic Analysis: Plot the plasma concentration of VTP-27999 versus time for each

subject. Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax,

and the area under the curve (AUC). The terminal elimination rate constant (λz) is

determined from the slope of the terminal log-linear portion of the plasma concentration-time

curve. The terminal half-life (t½) is then calculated using the formula: t½ = ln(2) / λz.

Troubleshooting Guides
Issue: High variability in pharmacokinetic parameters among subjects.

Possible Cause: Differences in subject physiology, diet, or compliance with study protocols.

Troubleshooting Steps:

Ensure strict adherence to the study protocol, including dietary and fluid intake restrictions.

Monitor subject compliance with dosing schedules.

Stratify data analysis by demographic factors (e.g., age, weight, gender) to identify

potential covariates.
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Issue: Difficulty in accurately determining the terminal elimination phase.

Possible Cause: Insufficient sampling time points in the terminal phase or analytical assay

sensitivity limitations.

Troubleshooting Steps:

Extend the blood sampling period to capture the full elimination profile, especially for a

drug with a long half-life.

Ensure the analytical method has sufficient sensitivity to quantify the low drug

concentrations expected in the terminal phase.

Issue: Inconsistent Cmax values.

Possible Cause: Variability in gastric emptying or food effects on drug absorption.

Troubleshooting Steps:

Administer the drug under standardized fasting conditions.

If a food effect is suspected, conduct a formal food-effect study to characterize the impact

of food on absorption.
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Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of VTP-
27999.
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Caption: Workflow for determining the pharmacokinetic profile and half-life of VTP-27999.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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